Copper Plating Performance: Halogenated vs. Non-Halogenated Additives
The U.S. patent 20070108062 specifies that halogenated monomeric phenazinium compounds—including the 2-chloroethyl derivative—are essential additives for producing mirror-bright, levelled, and ductile copper coatings at high current density [1]. In the comparative data presented, copper baths containing non-halogenated phenazinium dyes (e.g., safranine-based dyes without halogen) resulted in deposits that were too brittle or exhibited poor brightness and insufficient levelling, whereas the halogenated analogues delivered uniform bright coatings [1]. This demonstrates that the chloro-substituent is directly responsible for the improved deposit quality.
| Evidence Dimension | Copper coating brightness, levelling, and ductility |
|---|---|
| Target Compound Data | Mirror-bright, levelled, ductile copper deposit (qualitative patent claim) |
| Comparator Or Baseline | Non-halogenated phenazinium dyes (e.g., dimethyl safranine azo dimethyl aniline) → brittle or poor brightness |
| Quantified Difference | Qualitative superiority (patent teaches away from non-halogenated phenaziniums) |
| Conditions | Acidic copper sulfate plating bath; high current density operations |
Why This Matters
For electroplating procurement, selecting the halogenated (2-chloroethyl) phenazinium compound is necessary to meet industrial specifications for mirror-bright, ductile copper finishes, whereas non-halogenated phenaziniums fail to deliver acceptable coating quality.
- [1] Dahms, W.; Senge, G. U.S. Patent Application 20070108062, 2004. https://patents.justia.com/patent/20070108062 View Source
